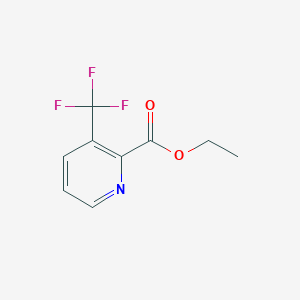

Ethyl 3-(trifluoromethyl)picolinate

説明

Significance of Organofluorine Compounds in Contemporary Synthetic Chemistry

Organofluorine compounds, organic compounds containing a carbon-fluorine bond, have become integral to modern synthetic chemistry. numberanalytics.comwikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, second only to helium, and the strength of the carbon-fluorine bond contribute to increased thermal stability, lipophilicity, and bioavailability in fluorinated molecules. numberanalytics.comnih.gov These unique characteristics have made organofluorine compounds highly valuable in various sectors, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org For instance, in medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability and binding affinity to target proteins. nih.govmdpi.com In agrochemicals, fluorinated compounds often exhibit improved efficacy and stability. numberanalytics.comnih.gov The development of organofluorine chemistry has also provided a range of valuable reagents for broader synthetic applications. wikipedia.org

Picolinate (B1231196) Esters as Versatile Scaffolds for Chemical Transformations and Target Molecule Design

Picolinate esters, derivatives of picolinic acid, serve as versatile scaffolds in organic synthesis. Their structure, featuring a pyridine (B92270) ring and an ester functional group, allows for a wide array of chemical transformations. The pyridine ring can undergo various substitution reactions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. libretexts.org This adaptability makes picolinate esters valuable starting materials for the construction of more complex molecules. pressbooks.pub In the context of target molecule design, the strategy of retrosynthetic analysis is often employed. pressbooks.pubyoutube.com This process involves mentally deconstructing a target molecule into simpler precursors, and picolinate esters frequently emerge as key intermediates in these synthetic pathways. pressbooks.pub Their utility is further demonstrated in their role as important intermediates in the synthesis of small molecule inhibitors for therapeutic targets, such as in cancer research. bio-conferences.orgfao.org

Research Trajectory of Ethyl 3-(trifluoromethyl)picolinate within Modern Chemical Sciences

The research trajectory of this compound is situated at the intersection of organofluorine chemistry and the synthetic utility of picolinate esters. The presence of the trifluoromethyl (-CF3) group, a common moiety in many pharmaceuticals and agrochemicals, imparts desirable properties to the molecule. mdpi.comnih.gov The trifluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable substituent in drug design. mdpi.com Research on trifluoromethylpyridine (TFMP) derivatives, including esters like this compound, has seen a consistent increase in recent decades. researchgate.net This interest is driven by their application as key structural motifs in active ingredients for both agrochemical and pharmaceutical products. nih.govresearchgate.net The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions or through chlorine/fluorine exchange processes. nih.govresearchgate.net

Physicochemical Properties and Structural Analysis of this compound

The physicochemical properties of this compound are fundamental to understanding its behavior and reactivity.

| Property | Value |

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | ethyl 3-(trifluoromethyl)pyridine-2-carboxylate |

| LogP | 2.27710 |

| PSA (Polar Surface Area) | 39.19000 |

Data sourced from nbinno.com

Spectroscopic data provides insight into the compound's structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence of the ethyl group, the pyridine ring protons, and the trifluoromethyl group carbon. The chemical shifts and coupling constants would be characteristic of the specific arrangement of these atoms.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O of the ester group, the C-F bonds of the trifluoromethyl group, and the aromatic C-N and C-C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (219.16 g/mol ), and fragmentation patterns would further confirm the structure. nbinno.com

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves multi-step procedures. A common approach is the esterification of 3-(trifluoromethyl)picolinic acid with ethanol (B145695) in the presence of an acid catalyst. youtube.comyoutube.com This is a classic Fischer esterification reaction. youtube.com

Alternative synthetic routes may involve the construction of the trifluoromethyl-substituted pyridine ring first, followed by esterification. One method for creating trifluoromethylpyridines is through a cyclocondensation reaction using a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Another strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. researchgate.net

For industrial-scale manufacturing, processes are optimized for yield, purity, and cost-effectiveness. This may involve using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactivity and Transformation

The chemical reactivity of this compound is influenced by its functional groups: the ester and the trifluoromethyl-substituted pyridine ring.

Reactions of the Ester Group: The ethyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. libretexts.org It can also be reduced to an alcohol using strong reducing agents or converted to an aldehyde with milder reagents like DIBALH. libretexts.org Reaction with Grignard reagents can lead to the formation of tertiary alcohols. libretexts.org

Reactions of the Pyridine Ring: The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the presence of the electron-withdrawing trifluoromethyl group further deactivates the ring. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen and the trifluoromethyl group.

Cross-Coupling Reactions: Halogenated analogs of this compound, such as the bromo- or chloro-derivatives, are valuable substrates for cross-coupling reactions like the Suzuki-Miyaura coupling. evitachem.com These reactions allow for the introduction of various aryl or vinyl groups onto the pyridine ring.

Applications in Chemical Research

This compound serves as a key building block in the synthesis of more complex molecules with potential applications in different areas of chemical research.

Building Block in Medicinal Chemistry

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals due to its ability to enhance properties like metabolic stability and membrane permeability. mdpi.com this compound and its derivatives are therefore used in the synthesis of new drug candidates. The picolinate scaffold itself is found in various biologically active compounds. For instance, fluorinated picolinates are investigated for their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy.

Precursor in Agrochemical Synthesis

The agrochemical industry also heavily utilizes organofluorine compounds. nih.gov Trifluoromethyl-substituted pyridines are a key structural motif in many herbicides, fungicides, and insecticides. nih.govresearchgate.net this compound can serve as a starting material for the synthesis of these complex agrochemicals. For example, derivatives like dithiopyr (B166099) and thiazopyr, which are used as herbicides, contain a trifluoromethylpyridine core that can be synthesized from trifluoromethyl-containing building blocks. nih.gov

Comparative Analysis with Related Compounds

Comparison with Non-fluorinated Analogs (e.g., Ethyl Picolinate)

The primary difference between this compound and its non-fluorinated analog, ethyl picolinate, lies in the electronic properties imparted by the trifluoromethyl group. The -CF3 group is strongly electron-withdrawing, which has several consequences:

Acidity of the corresponding carboxylic acid: 3-(Trifluoromethyl)picolinic acid is a stronger acid than picolinic acid.

Reactivity of the pyridine ring: The trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.

Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule compared to a simple hydrogen atom. mdpi.com

Comparison with Other Fluorinated Picolinate Esters

The position and nature of the fluorine-containing substituent on the picolinate ring significantly influence the molecule's properties and reactivity.

Positional Isomers: The properties of ethyl 4-(trifluoromethyl)picolinate or ethyl 5-(trifluoromethyl)picolinate would differ from the 3-substituted isomer in terms of steric hindrance around the ester group and the electronic effects on the pyridine ring nitrogen. epa.gov

Different Fluoroalkyl Groups: Replacing the trifluoromethyl group with other fluoroalkyl groups, such as a difluoromethyl or a pentafluoroethyl group, would modulate the electronic and steric properties, leading to different reactivity and potential biological activity.

Other Halogen Substituents: Compared to a chloro- or bromo-substituted analog like ethyl 3-chloro-5-(trifluoromethyl)picolinate, this compound lacks a good leaving group for cross-coupling reactions unless the pyridine ring is further functionalized. bldpharm.com However, the absence of other halogens can be advantageous in contexts where their reactivity is undesirable.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-6(9(10,11)12)4-3-5-13-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNITUJQBBIMJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639987 | |

| Record name | Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-76-2 | |

| Record name | Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 3 Trifluoromethyl Picolinate and Analogues

Classical and Contemporary Methodologies for Trifluoromethylation of Pyridine (B92270) Systems

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a pivotal step in the synthesis of ethyl 3-(trifluoromethyl)picolinate and its analogues. nih.gov The strong electron-withdrawing nature of the -CF3 group can significantly influence the chemical and biological properties of the parent molecule. nih.gov Historically, the synthesis of trifluoromethylpyridines (TFMPs) involved harsh conditions, such as the chlorination and subsequent fluorination of picoline, similar to the early synthesis of benzotrifluoride. nih.gov However, modern organic synthesis has ushered in a variety of more nuanced and selective methods.

Regioselective Introduction of the Trifluoromethyl Moiety

Controlling the position of trifluoromethylation on the pyridine ring is a significant synthetic challenge due to the inherent reactivity of the heterocycle. Direct reaction of pyridine with a trifluoromethyl radical typically yields a mixture of 2-, 3-, and 4-substituted products. acs.orgchemrxiv.org To overcome this, strategies that activate specific positions of the pyridine ring have been developed.

One effective method involves the nucleophilic activation of the pyridine ring. For instance, a highly regioselective C-H trifluoromethylation at the 3-position has been achieved by activating pyridine and quinoline (B57606) derivatives through hydrosilylation. acs.orgchemrxiv.org This process forms an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. acs.orgchemrxiv.org This approach is notable for its high regioselectivity, yielding the 3-trifluoromethylated product as the sole regioisomer. chemrxiv.org

Another strategy is based on the formation of N-ylides. A base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has been used to synthesize highly functionalized 4-trifluoromethyl pyridazines, demonstrating the versatility of ylide intermediates in directing the introduction of the trifluoromethyl group. researchgate.net

A different approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. nih.govacs.org In this method, pyridinium iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate, leading to good yields and excellent regioselectivity of trifluoromethylpyridines. nih.govacs.org Mechanistic studies suggest this reaction may proceed through a nucleophilic trifluoromethylation pathway. acs.org

Transition Metal-Catalyzed Trifluoromethylation Approaches

Transition metal catalysis offers a powerful toolkit for the formation of C-CF3 bonds with high efficiency and selectivity. Various metals, including copper, palladium, and nickel, have been employed to catalyze the trifluoromethylation of pyridine systems.

The Sandmeyer reaction , a well-established transformation, provides a convenient route to benzotrifluorides from aromatic amines via diazonium salts and can be applied to heterocyclic systems. organic-chemistry.orgnih.govnih.gov This copper-mediated reaction can utilize inexpensive trifluoromethylating agents like TMSCF3 (trimethyl(trifluoromethyl)silane). organic-chemistry.org The process can be performed in a one-pot procedure, combining diazotization and trifluoromethylation, making it applicable to a wide range of (hetero)aromatic amines. organic-chemistry.org The reaction is thought to proceed through the formation of a [Cu(CF3)2]− species as the active trifluoromethylating agent. organic-chemistry.org

Ullmann-type reactions , which traditionally involve copper-catalyzed coupling of aryl halides, have also been adapted for trifluoromethylation. organic-chemistry.orgwikipedia.org These reactions are fundamental in forming aryl-heteroaryl bonds and can be extended to introduce the CF3 group. wikipedia.org

Palladium-catalyzed methods, such as the [2+2+2] cycloaddition of fluoroalkynes and nitriles, offer a modular approach to constructing the fluorinated pyridine ring itself. Nickel-catalyzed C-H trifluoromethylation of heteroarenes has also been reported as an effective strategy. chemrxiv.org

Radical-Mediated Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a prominent method due to the availability of various radical precursors and the development of mild reaction conditions, particularly through photoredox catalysis. princeton.edursc.org These methods often involve the generation of the trifluoromethyl radical (•CF3), which then adds to the pyridine ring.

Photoredox catalysis provides a mild and operationally simple approach to generate •CF3 radicals from sources like trifluoromethanesulfonyl chloride (CF3SO2Cl) or through the decarboxylation of hypervalent iodine reagents. acs.orgnih.gov Visible light, in conjunction with a photoredox catalyst such as Ru(bpy)3Cl2 or organic dyes like Eosin Y, can initiate the single-electron transfer processes necessary for radical generation. princeton.edunih.gov This strategy has been successfully applied to the α-trifluoromethylation of enol silanes, which are precursors to carbonyl compounds, and can be performed at room temperature. princeton.edu

Mechanochemical methods, utilizing ball milling and piezoelectric materials, represent a novel, solvent-free approach to generate CF3 radicals for the C-H trifluoromethylation of aromatic compounds. nih.gov This mechanoredox strategy offers a cleaner and more sustainable alternative to conventional solution-based reactions. nih.gov

Esterification and Pyridine Ring Formation in Picolinate (B1231196) Synthesis

The final steps in the synthesis of this compound involve the formation of the pyridine ring, if not already constructed, and the esterification of the corresponding picolinic acid.

Synthetic Routes from Picolinic Acid Derivatives

A common and direct route to ethyl picolinates is the esterification of the corresponding picolinic acid. For instance, ethyl picolinate can be synthesized by refluxing picolinic acid with anhydrous ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com Similarly, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is synthesized from picolinic acid through acylation and subsequent substitution reactions. bio-conferences.orgfao.org

The synthesis often begins with the conversion of the picolinic acid to a more reactive acyl chloride. For example, reacting 3-(trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride (SOCl2), often catalyzed by DMF, yields the corresponding picolinoyl chloride hydrochloride. nih.govsigmaaldrich.com This activated intermediate can then be reacted with ethanol, typically in the presence of a base like triethylamine, to afford the desired ethyl ester. bio-conferences.org

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

An alternative to late-stage trifluoromethylation is the construction of the pyridine ring using building blocks that already contain the trifluoromethyl group. nih.gov This approach ensures the precise placement of the -CF3 substituent from the outset.

A variety of trifluoromethyl-containing building blocks are commonly used in these cyclocondensation reactions, including ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov For example, the condensation of an enone derived from the trifluoroacetylation of vinyl ethers with an enamine, followed by cyclization with ammonium acetate, can yield a trifluoromethyl pyridine. youtube.com Another strategy involves the base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes to produce 2-trifluoromethylpyrroles, a reaction that proceeds via a tandem Michael addition, intramolecular cyclization, and decarboxylation. rsc.org These methods provide a powerful means to assemble complex trifluoromethylated heterocycles from simpler, readily available precursors. youtube.comorgsyn.org

Exploration of Precursors and Reagents for Trifluoromethylpicolinate Synthesis

The preparation of trifluoromethyl-substituted pyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, or the construction of the pyridine ring using a building block that already contains the CF₃ group. nih.govjst.go.jp The choice of strategy depends on the availability of starting materials, desired substitution pattern, and scalability.

The direct introduction of a CF₃ group often involves the use of specialized trifluoromethylating reagents. Among these, trifluoromethyl iodide (CF₃I) and various sulfonic acid derivatives have proven to be effective sources of trifluoromethyl radicals (•CF₃), cations (CF₃⁺), or anions (CF₃⁻).

Trifluoromethyl Iodide (CF₃I) , also known as trifluoroiodomethane, is a versatile reagent for introducing the CF₃ group, particularly in aromatic coupling reactions. wikipedia.org It can be used for the direct trifluoromethylation of arenes and heteroarenes through radical pathways, often initiated photochemically or thermally. wikipedia.org For instance, the reaction of CF₃I with aromatic halides in the presence of a copper catalyst is a known method for forming trifluoromethylated aromatic compounds. wikipedia.org The McLoughlin-Thrower reaction, an early example of such a coupling, utilized iodofluoroalkanes, iodoaromatic compounds, and copper. wikipedia.org

Sulfonic Acid Derivatives have emerged as highly valuable and often more manageable trifluoromethylating agents. These reagents can function under various conditions to deliver the CF₃ moiety through electrophilic, nucleophilic, or radical mechanisms.

Sodium Trifluoromethanesulfinate (CF₃SO₂Na) : Known as the Langlois reagent, CF₃SO₂Na is a stable, easy-to-handle solid that generates trifluoromethyl radicals in the presence of an oxidizing agent, such as tert-butyl hydroperoxide. wikipedia.org This allows for the trifluoromethylation of electron-rich heterocycles.

Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻) : This reagent is notable for its ability to act as a source for electrophilic (CF₃⁺), radical (•CF₃), and nucleophilic (CF₃⁻) trifluoromethylation, depending on the reaction conditions. nih.gov It can be prepared in a single step from inexpensive starting materials and shows high reactivity and functional group tolerance. nih.gov For example, it participates in copper-mediated cross-coupling with arylboronic acids. nih.gov

Trifluoromethylsulfonyl–Pyridinium Salt (TFSP) : A more recently developed reagent, TFSP can be prepared from inexpensive industrial feedstocks. acs.org Under photocatalysis, it generates a trifluoromethyl radical, enabling reactions like the azido- or cyano-trifluoromethylation of alkenes. acs.org

| Reagent Type | Specific Reagent | Common Name | CF₃ Species | Typical Reaction Type | Ref. |

| Iodide Derivative | Trifluoromethyl Iodide (CF₃I) | Trifluoroiodomethane | •CF₃ | Radical Aromatic Coupling | wikipedia.org |

| Sulfonic Acid Derivative | Sodium Trifluoromethanesulfinate | Langlois Reagent | •CF₃ | Radical Heteroarene Substitution | wikipedia.org |

| Sulfonic Acid Derivative | Trifluoromethyl Thianthrenium Triflate | - | CF₃⁺, •CF₃, CF₃⁻ | Electrophilic, Radical, Nucleophilic | nih.gov |

| Sulfonic Acid Derivative | Trifluoromethylsulfonyl–Pyridinium Salt | TFSP | •CF₃ | Radical Alkene Difunctionalization | acs.org |

An alternative and widely used strategy involves starting with a pyridine ring that is already functionalized, either with the trifluoromethyl group itself or with a leaving group at the desired position that can be displaced. This "building-block" approach can offer greater control over regioselectivity. nih.govjst.go.jp

One of the most common methods involves the synthesis of trifluoromethylpyridines (TFMPs) via a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor. nih.govjst.go.jp This industrial method is a cornerstone for producing key intermediates. For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), a vital building block for numerous agrochemicals, is synthesized from 3-picoline. nih.govjst.go.jp The synthesis involves a high-temperature, vapor-phase chlorination/fluorination process. nih.gov From an intermediate like 2,5-CTF, further chemical transformations can be performed to install the ethyl ester group at the 2-position, leading to the target picolinate structure.

Another approach is the direct C-H trifluoromethylation of a pyridine derivative. acs.org Methods have been developed for the trifluoromethylation of pyridine rings at the 3-position by first activating the pyridine as an N-methylpyridinium salt. acs.org This activated intermediate can then react with a trifluoromethylating agent. acs.org

Furthermore, constructing the pyridine ring from acyclic, trifluoromethyl-containing precursors is a powerful strategy. Cobalt-catalyzed [2+2+2] cycloaddition reactions between trifluoromethylated diynes and nitriles have been shown to produce α-trifluoromethylated pyridines with excellent regioselectivity and yield. nih.gov For the synthesis of an ethyl picolinate derivative, a nitrile containing an ethoxycarbonyl group can be used in this cycloaddition, directly installing the required functionality. nih.gov

| Precursor Type | Specific Example | Synthetic Strategy | Resulting Structure | Ref. |

| Halogenated Pyridine | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Further functionalization (e.g., carboxylation/esterification) | 5-(Trifluoromethyl)picolinate derivative | nih.govjst.go.jp |

| Activated Pyridine | N-methylpyridinium salt | Direct C-H trifluoromethylation | 3-(Trifluoromethyl)pyridine derivative | acs.org |

| Acyclic Precursor | Trifluoromethylated diyne + Ethyl cyanoformate | Cobalt-catalyzed [2+2+2] cycloaddition | This compound analogue | nih.gov |

| Functionalized Pyridine | 3-Halopyridine or 3-pyridylboronic acid | Copper-catalyzed trifluoromethylation | 3-(Trifluoromethyl)pyridine | acs.org |

Mechanistic Investigations and Reactivity Profiles of Ethyl 3 Trifluoromethyl Picolinate

Reaction Pathways Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the pyridine (B92270) ring and imparts increased metabolic stability and lipophilicity to molecules. Its chemical transformations are often challenging due to the strength of the carbon-fluorine bonds.

C-F Bond Activation and Subsequent Chemical Transformations

The activation of a C-F bond within a trifluoromethyl group is a formidable synthetic challenge, as C-F bonds are exceptionally strong and their strength increases with the number of fluorine atoms on the same carbon. rsc.org However, methods have been developed for the selective activation of a single C-F bond in trifluoromethyl arenes, enabling their transformation into difluoromethyl (CF2R) derivatives. rsc.orgnih.gov These transformations are of great utility in medicinal chemistry for the fine-tuning of molecular properties. rsc.org

One approach involves the catalytic reduction of ArCF3 to ArCF2H, which proceeds through the highly selective activation of one C-F bond. rsc.org Another strategy is photochemical C-F activation, which allows for the defluorinative alkylation of α-trifluoromethyl carbonyl compounds. nih.gov This method turns the typically inert CF3 group into a functional handle for building more complex fluorine-containing scaffolds. nih.gov Furthermore, under harsh conditions using fuming sulfuric acid and boric acid, the trifluoromethyl group can undergo hydrolysis to yield a carboxylic acid group, offering a pathway to carboxylic arylphosphines from trifluoromethylated precursors. rsc.org

Table 1: Examples of C-F Bond Activation Strategies

| Activation Method | Reagents/Conditions | Transformation |

| Catalytic Reduction | Catalytic system | ArCF3 → ArCF2H |

| Photochemical Defluorinative Alkylation | Photoactive HAT catalyst, formate (B1220265) salt | R-CF3 → R-CF2-Alkyl |

| Hydrolysis | Fuming H2SO4, Boric Acid | ArCF3 → ArCOOH |

This table presents generalized strategies for C-F bond activation that could be applicable to Ethyl 3-(trifluoromethyl)picolinate under specific conditions.

Role of Trifluoromethyl Radicals in Reaction Mechanisms

The trifluoromethyl group can participate in reactions through the formation of a trifluoromethyl radical (•CF3). The •CF3 radical is a key intermediate in various trifluoromethylation reactions. nih.govrsc.org Reagents have been developed that can generate •CF3 radicals upon thermal decomposition, which can then react with a range of aromatic compounds to yield trifluoromethylated derivatives. nih.gov These radical reactions often provide pathways for the formation of C-C bonds under conditions that are complementary to traditional ionic reaction mechanisms. The involvement of •CF3 radicals allows for the functionalization of substrates that might be unreactive under other conditions. rsc.org

Reactivity at the Picolinate (B1231196) Ester Group

The ethyl ester functionality at the 2-position of the pyridine ring is a primary site for synthetic modification, allowing for the unmasking of the parent carboxylic acid or transformation into other derivatives.

Ester Hydrolysis and Transesterification Reactions in Synthetic Sequences

The ethyl ester of picolinates can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. The resulting 3-(trifluoromethyl)picolinic acid is a critical intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the carboxylic acid can serve as a key binding group or a handle for amide bond formation.

Transesterification, the conversion of one ester to another, is also a feasible transformation for the picolinate ester group, although less commonly detailed for this specific substrate. This reaction would typically involve treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Table 2: Conditions for Ester Hydrolysis of a Related Picolinate

| Reagent | Conditions | Product |

| LiOH in THF/H₂O | 3 hours, 50°C | 3-Hydroxy-5-(trifluoromethyl)picolinic acid |

| H₂SO₄ (conc.) | Reflux, 6 hours | 3-Hydroxy-5-(trifluoromethyl)picolinic acid |

Data from the hydrolysis of Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate, demonstrating typical conditions applicable to ester hydrolysis in this class of compounds.

Electrophilic and Nucleophilic Character of the Ester Functionality

The ester functionality possesses a dual electronic character. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing effect of the adjacent oxygen atom and the trifluoromethyl-substituted pyridine ring. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles, which is the basis for hydrolysis and transesterification reactions.

Conversely, the carbonyl oxygen atom has lone pairs of electrons and can act as a nucleophile or a Lewis base, particularly by coordinating to protons or Lewis acids. This interaction activates the carbonyl group towards nucleophilic attack. The ester group's reactivity is therefore a balance of these characteristics, allowing it to be a versatile functional group in multi-step synthetic sequences.

Pyridine Ring Functionalization and Derivatization

The pyridine ring itself is a key platform for modification. The electronic nature of the ring, influenced by the nitrogen atom and the potent electron-withdrawing trifluoromethyl group, directs its reactivity towards various reagents. nih.gov

Direct C-H functionalization of pyridine rings is a highly desirable transformation. researchgate.net Research has established methods for the 3-position-selective C-H trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. nih.govresearchgate.net This type of methodology highlights the potential for late-stage functionalization of the pyridine core. researchgate.net

Furthermore, if other leaving groups such as halogens are present on the pyridine ring, they can be readily displaced or used in cross-coupling reactions. For example, related bromo-substituted picolinates are known to participate in palladium-catalyzed Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group. This demonstrates the capacity of the substituted picolinate scaffold to be elaborated into more complex structures through the formation of new carbon-carbon bonds.

Directed Functionalization Strategies of the Pyridine Nucleus

Given the highly electron-poor nature of the pyridine ring in this compound, functionalization strategies deviate from classical electrophilic additions and instead rely on advanced organometallic techniques and nucleophilic substitution pathways.

C-H Functionalization via Nucleophilic Activation: Direct C-H functionalization of such a deactivated ring is challenging. However, a modern approach involves the temporary nucleophilic activation of the pyridine ring. One such strategy is the hydrosilylation of the pyridine, which forms an N-silyl enamine intermediate. This intermediate possesses increased electron density and can subsequently react with electrophilic reagents. For instance, this methodology has been successfully applied for the 3-position-selective C-H trifluoromethylation of general pyridine and quinoline (B57606) derivatives. acs.orgresearchgate.net While not specifically documented for this compound, this approach represents a viable strategy for introducing substituents at otherwise unreactive positions.

Palladium-Catalyzed Cross-Coupling Reactions: A predominant strategy for functionalizing pyridines involves palladium-catalyzed cross-coupling reactions. This requires the initial introduction of a leaving group, typically a halide (e.g., Cl, Br, I), onto the pyridine ring. Once halogenated, the derivative of this compound can undergo a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new carbon-carbon bonds. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing character of both the trifluoromethyl and ethyl ester groups makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. Positions 2, 4, and 6 are particularly activated for nucleophilic attack due to their ortho/para relationship to the ring nitrogen. quimicaorganica.org Studies on various chloro(trifluoromethyl)pyridines have demonstrated that organometallic reagents can be used to achieve regiochemically controlled functionalization, illustrating the utility of this pathway. researchgate.net For a hypothetical chloro-substituted derivative of this compound, displacement of the chloride by various nucleophiles would be a primary strategy for introducing diverse functional groups.

Aromatic Substitution Patterns in Trifluoromethylpicolinates

The substitution pattern on the this compound ring is a direct consequence of the interplay between the directing effects of the nitrogen heteroatom, the C2-ester group, and the C3-trifluoromethyl group.

Electronic Landscape:

Pyridine Nitrogen: Acts as a strong electron-withdrawing group via induction, deactivating the entire ring towards electrophilic attack and activating the ortho (C2, C6) and para (C4) positions for nucleophilic attack.

C2-Ethyl Ester (-COOEt): A deactivating, meta-directing group for electrophilic substitution. It withdraws electron density through resonance and induction.

C3-Trifluoromethyl (-CF3): A potent deactivating group due to its strong electron-withdrawing inductive effect. It is also meta-directing for electrophilic substitution and a strong activator for nucleophilic attack at its ortho (C2, C4) and para (C6) positions.

Predicted Substitution Patterns:

Electrophilic Aromatic Substitution: An electrophilic attack on this heavily deactivated ring is highly unfavorable and would necessitate severe reaction conditions. If a reaction were forced, the incoming electrophile would be directed to the C5 position. This position is meta to both the C2-ester and the C3-CF3 group and is the only position not severely deactivated by the ortho/para directing influence of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr): This is the more plausible substitution pathway, assuming a leaving group (Lg) is present on the ring. The most activated positions for nucleophilic attack are C4 and C6. Both positions are activated by the ring nitrogen (para and ortho, respectively) and the powerful C3-trifluoromethyl group (ortho and para, respectively). The C2 position is also highly activated but is already occupied by the ester group. Therefore, a nucleophile would preferentially attack at C4 or C6.

The table below summarizes the predicted reactivity for the available positions on the pyridine ring of this compound.

| Position on Pyridine Ring | Predicted Reactivity toward Electrophilic Attack | Predicted Reactivity toward Nucleophilic Attack (with Leaving Group) | Justification |

|---|---|---|---|

| C4 | Strongly Deactivated | Highly Activated | Para to ring N; Ortho to -CF3 group. Strong activation for nucleophilic attack. |

| C5 | Least Deactivated (Most Likely Site) | Deactivated | Meta to both -COOEt and -CF3 groups. Least unfavorable site for electrophilic attack. |

| C6 | Strongly Deactivated | Highly Activated | Ortho to ring N; Para to -CF3 group. Strong activation for nucleophilic attack. |

Computational and Spectroscopic Approaches in the Elucidation of Ethyl 3 Trifluoromethyl Picolinate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and for confirming its identity and purity. For Ethyl 3-(trifluoromethyl)picolinate, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction provides a comprehensive molecular portrait.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. By analyzing the spectra of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), the precise connectivity and spatial arrangement of atoms within the this compound molecule can be determined.

Similarly, the ¹³C NMR spectrum would reveal separate resonances for each unique carbon atom in the molecule, including the carbons of the pyridine (B92270) ring, the trifluoromethyl group, the carbonyl group, and the ethyl group. The chemical shift of the trifluoromethyl carbon is a particularly distinctive feature in the ¹³C NMR spectrum of fluorinated organic compounds.

¹⁹F NMR spectroscopy is especially informative for fluorinated compounds. For this compound, a single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. Studies on similar trifluoromethyl-substituted aromatic compounds have shown that the ¹⁹F chemical shift is highly sensitive to changes in the electronic properties of the aromatic ring. nih.govnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.0-9.0 | Multiplet | Pyridine ring protons |

| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |

| ¹H | ~1.4 | Triplet | -OCH₂CH₃ |

| ¹³C | ~165 | Singlet | C=O |

| ¹³C | ~120-150 | Multiplets | Pyridine ring carbons |

| ¹³C | ~123 (q) | Quartet | -CF₃ |

| ¹³C | ~62 | Singlet | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

Note: These are predicted values based on general NMR principles and data from structurally related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 219.16 g/mol . cymitquimica.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond between the pyridine ring and the carbonyl group, as well as the loss of the trifluoromethyl group. Analysis of these fragment ions helps to confirm the presence of the different functional groups within the molecule and to assess its purity.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, studies on structurally related molecules, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, demonstrate the utility of this technique in establishing the planarity of the heterocyclic ring and the conformation of the substituent groups. For this compound, an X-ray diffraction study would definitively determine the geometry of the pyridine ring, the orientation of the ethyl ester and trifluoromethyl groups relative to the ring, and how the molecules pack together in the crystal lattice.

Computational Chemistry Studies on Electronic Structure and Reactivity

In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to investigate the intrinsic properties of molecules. Theoretical calculations can offer insights into molecular geometry, electronic structure, and reactivity that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Molecular Properties and Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost. DFT calculations can be employed to optimize the geometry of this compound, providing theoretical values for bond lengths and angles. researchgate.net These calculated geometries can then be compared with experimental data from X-ray diffraction, if available, to validate the computational model.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). The molecular electrostatic potential (MEP) map, for instance, can visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions.

Table 2: Representative Calculated Molecular Properties of a Trifluoromethyl-Substituted Heterocycle (Illustrative)

| Property | Calculated Value |

| Dipole Moment | ~3.5 D |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: These values are for a representative trifluoromethyl-substituted heterocyclic compound and are intended for illustrative purposes only. Specific calculations for this compound would be required for accurate data.

Prediction of Reactive Sites and Reaction Energetics

Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity of a molecule. By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will significantly influence its reactivity.

Calculations of reaction energetics can provide quantitative predictions of the feasibility and selectivity of chemical reactions involving this compound. For example, the activation energies for various potential reactions can be calculated to determine the most favorable reaction pathways. This predictive capability is invaluable in guiding the synthesis of new derivatives and in understanding the chemical stability of the compound. While specific computational studies on the reactivity of this compound are not widely reported, the methodologies are well-established and could be readily applied. mdpi.com

Applications of Ethyl 3 Trifluoromethyl Picolinate in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of the trifluoromethyl group on the pyridine (B92270) ring makes ethyl 3-(trifluoromethyl)picolinate a versatile precursor in organic synthesis. jst.go.jp It is utilized in constructing more elaborate molecular architectures tailored for specific biological activities. nih.govjst.go.jp

Synthesis of Advanced Pharmaceutical Intermediates

This compound and its derivatives are crucial intermediates in the pharmaceutical industry. jst.go.jp The trifluoromethylpyridine (TFMP) moiety is a key structural motif in several approved drugs and numerous clinical candidates. nih.govjst.go.jp The presence of the TFMP group can significantly influence a compound's biological activity. jst.go.jp For instance, derivatives such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have been noted for their biological effects. jst.go.jp The synthesis of these advanced intermediates often involves leveraging the reactivity of the picolinate (B1231196) structure for further chemical modifications.

One notable application is in the creation of non-peptidic protease inhibitors. For example, the trifluoromethyl-2-pyridyl moiety, a structure related to this compound, is a key component of the anti-HIV drug Tipranavir, contributing to its strong interactions with the target enzyme. mdpi.com The synthesis of such complex molecules often relies on the initial framework provided by precursors like this compound.

Derivatization Towards Agrochemically Relevant Compounds

In the agrochemical sector, trifluoromethylpyridine derivatives have seen extensive use, with over 20 agrochemicals containing this moiety having acquired ISO common names since the introduction of Fluazifop-butyl. jst.go.jpresearchgate.net this compound serves as a valuable starting material for creating novel pesticides, including herbicides, fungicides, and insecticides. jst.go.jprsc.org

The derivatization of the trifluoromethylpyridine core allows for the synthesis of a wide range of active compounds. For example, the herbicide Flazasulfuron, a sulfonylurea-type acetolactate synthase (ALS)-inhibiting herbicide, contains a trifluoromethylpyridine structure. nih.govjst.go.jp The high electronegativity of the trifluoromethyl group on the pyridine ring is a key factor in its mode of action. jst.go.jp Research has also demonstrated that trifluoromethyl-substituted pyridine derivatives can exhibit higher fungicidal activity compared to their non-fluorinated counterparts. nih.govjst.go.jp

A variety of herbicidal compounds have been developed from trifluoromethyl-containing building blocks. For instance, the synthesis of certain 2-Aryl-4(3H)-pyrimidinones with herbicidal activity has been reported, showcasing the utility of trifluoromethylated precursors in developing new crop protection agents. researchgate.net

Catalytic Transformations and Methodological Developments

This compound and related halogenated picolinates are valuable substrates in various catalytic transformations, which are fundamental to modern organic synthesis.

Role as a Substrate in Transition Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated versions of picolinates are frequently used as substrates in these reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. wikipedia.orglibretexts.org

This reaction is widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.orgyoutube.com While specific examples directly using this compound are not detailed in the provided results, the utility of halo-pyridines in such reactions is well-established. nih.gov The reactivity of the halide in these couplings typically follows the order I > OTf > Br >> Cl. wikipedia.org The development of robust catalysts has expanded the scope of Suzuki-Miyaura reactions to include less reactive alkyl bromides and chlorides under mild conditions. nih.govorganic-chemistry.org

Table 1: Overview of Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Organohalide | Electrophilic partner | Aryl, vinyl, or alkyl halides (e.g., halo-picolinates); Triflates wikipedia.org |

| Organoboron Reagent | Nucleophilic partner | Boronic acids, boronic esters, organotrifluoroborates wikipedia.orgorganic-chemistry.org |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with ligands libretexts.org |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, LiOᵗBu nih.govorganic-chemistry.org |

| Solvent | Medium for the reaction | Toluene, Dioxane, THF, Water mixtures nih.gov |

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in the production of pharmaceuticals and other biologically active molecules. While direct contributions of this compound to asymmetric methodologies are not explicitly detailed in the search results, the broader class of trifluoromethyl-containing molecules and chiral pyridines plays a role in this field. nih.govnih.gov

Chiral pyridines can be used as ligands in transition metal catalysts for asymmetric transformations. nih.gov The development of chiral bifunctional organocatalysts has also been a significant area of research, enabling highly selective asymmetric reactions. metu.edu.tr Furthermore, computational methods are increasingly used to understand the mechanisms and origins of enantioselectivity in asymmetric reactions, aiding in the rational design of new catalysts and chiral auxiliaries. The synthesis of chiral molecules often involves creating new stereogenic centers with a specific configuration, a process where chiral catalysts or reagents are crucial. youtube.com

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical development. nih.govnih.gov These studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.govnih.gov For compounds related to this compound, SAR studies are crucial for optimizing their potency and selectivity. nih.govnih.gov

The introduction of a trifluoromethyl group is a common strategy in drug design to improve a compound's properties. nih.govmdpi.com SAR studies on trifluoromethylpyridine derivatives have shown that the position and nature of substituents on the pyridine ring can have a profound impact on their biological effects. nih.govrsc.org For example, in a series of trifluoromethylpyridine amide derivatives, variations in the sulfur-containing moieties (thioether, sulfone, and sulfoxide) and other substituents led to significant differences in their antibacterial and insecticidal activities. rsc.org

Similarly, in the development of kinase inhibitors, a "head-to-tail" approach for SAR exploration allows for the evaluation of diverse core scaffolds and substituent groups, mitigating risks associated with focusing on a single chemical series. nih.gov This approach has been applied to PI4KIIIα inhibitors, where modifications to different parts of the molecule led to substantial changes in inhibitory potency. nih.gov

Table 2: Key Findings from SAR Studies of Related Pyridine Derivatives

| Compound Class | Modification | Impact on Activity | Reference |

| Trifluoromethylpyridine Amides | Variation of sulfur moieties and benzyl (B1604629) substituents | Altered antibacterial and insecticidal activity; sulfone-containing compounds showed high activity against Xanthomonas oryzae pv. oryzae | rsc.org |

| Flavopiridol Analogues | Modification of the 3-hydroxy-1-methylpiperidinyl ring | Affected CDK inhibitory activity | nih.gov |

| PI4KIIIα Inhibitors | Changes in "head" and "tail" regions of the molecule | Significant changes in inhibitory potency, with different core structures showing distinct preferences for tail portions | nih.gov |

| Chloromethyl Ketone Derivatives | Variations based on the Z-PheCH2Cl scaffold | Led to the identification of a potent and selective human chymase inhibitor | nih.gov |

Influence of the Trifluoromethyl Group on Molecular Properties Relevant to Biological Activity

The introduction of a trifluoromethyl (CF₃) group into a molecule is a widely utilized strategy in medicinal chemistry to enhance the parent compound's biological and physicochemical properties. In the case of this compound, the CF₃ group, positioned on the pyridine ring, profoundly influences its molecular characteristics, which are critical for its biological activity. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

The primary effects of the trifluoromethyl group in this context are its impact on lipophilicity, metabolic stability, and target binding interactions. The unique electronic properties of the CF₃ group, being strongly electron-withdrawing, alter the characteristics of the entire molecule. nih.gov

Enhanced Lipophilicity and Permeability

For instance, studies on related fluorinated compounds have demonstrated this principle. The substitution of a methyl group with a trifluoromethyl group can significantly increase a molecule's lipophilicity, as measured by the partition coefficient (log P). nih.gov This enhancement is a direct result of the physicochemical properties of the fluorine atoms within the CF₃ group. researchgate.net

Comparative Lipophilicity Data of a Fluorinated vs. Non-fluorinated Analog

| Compound | Log P Value | Key Structural Difference |

|---|---|---|

| 1-(1-hydroxy-1-hexafluoromethylethyl)ferrocene | 4.6 | Contains two CF₃ groups |

| Unsubstituted metallocene analog | Lower than 4.6 | Lacks CF₃ groups |

This table illustrates the significant increase in lipophilicity (log P value) with the introduction of trifluoromethyl groups in a related metallo-organic compound, a principle that is broadly applicable to organic molecules like this compound. nih.gov

Increased Metabolic Stability

A significant advantage of incorporating a trifluoromethyl group is the enhanced metabolic stability of the resulting molecule. researchgate.netnih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P-450 enzymes in the liver. researchgate.netnih.gov This increased stability leads to a longer half-life of the compound in the body, which can result in a more sustained biological effect. researchgate.net

The replacement of a metabolically vulnerable site, such as a methyl group, with a trifluoromethyl group is a common strategy to block metabolic breakdown and improve a drug candidate's pharmacokinetic profile. nih.gov

Modulation of Target Binding Affinity

The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring to which it is attached. nih.govnih.gov This alteration of the molecule's electronic landscape can enhance its binding affinity to biological targets such as enzymes or receptors. evitachem.com The increased potency of many trifluoromethylated compounds can be attributed to stronger interactions with the target protein, which can include favorable multipolar interactions with carbonyl groups in the protein's active site.

Furthermore, the CF₃ group is larger than a hydrogen or a methyl group, and this increased steric bulk can also contribute to improved binding selectivity and potency by optimizing the fit of the molecule into the target's binding pocket. nih.gov In some cases, the conversion of a methyl group to a trifluoromethyl group has been shown to increase potency by a significant factor. nih.gov

Physicochemical Properties Influenced by the Trifluoromethyl Group

| Molecular Property | Influence of the Trifluoromethyl Group | Consequence for Biological Activity |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and absorption. nih.gov |

| Metabolic Stability | Increases | Longer biological half-life and sustained action. researchgate.netnih.gov |

| Electron Density of the Ring | Decreases (Electron-withdrawing) | Modulated pKa and potential for enhanced target binding. nih.gov |

| Binding Affinity | Often Increases | Improved potency and selectivity for the biological target. nih.govevitachem.com |

Future Research Perspectives and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

Future research is expected to focus on developing greener synthetic pathways for Ethyl 3-(trifluoromethyl)picolinate. This includes the exploration of biocatalysis, where enzymes or whole-cell systems are used to perform chemical transformations. For example, the use of lipases like Novozym 435 has been shown to be effective for the synthesis of fatty acid ethyl esters in solvent-free systems, a technique that could be adapted for picolinate (B1231196) synthesis. mdpi.com

The use of green solvents, which are derived from renewable resources and have a better environmental profile, is another key area. mdpi.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from corncobs and bagasse, are being investigated as alternatives to traditional petroleum-based solvents. mdpi.com Research into optimizing reaction conditions to minimize energy consumption and waste generation will also be crucial.

Exploration of Novel Catalytic Applications and Methodologies

The development of new catalytic methods is a cornerstone of modern chemical synthesis. For fluorinated compounds like this compound, research into more efficient fluorination techniques is ongoing. This includes the development of novel nucleophilic fluorination methods that can operate under milder conditions and with greater substrate scope. researchgate.net The use of additives like tetramethylammonium (B1211777) or tetraphenylphosphonium (B101447) salts has been shown to improve the yields of fluorination reactions using potassium fluoride. researchgate.net

Furthermore, the trifluoromethyl group can be introduced using electrophilic trifluoromethylating reagents. uni-muenchen.de Research into the reactivity and application of new generations of these reagents will likely lead to more efficient syntheses of trifluoromethylated heterocycles. uni-muenchen.de

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies like flow chemistry and automated synthesis is set to revolutionize the production of small molecules. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers advantages such as enhanced safety, better heat and mass transfer, and the potential for easier scale-up.

Automated synthesis platforms have the potential to significantly accelerate the discovery and optimization of new molecules and synthetic routes. chemrxiv.org These systems can perform multiple reactions iteratively, allowing for rapid screening of conditions and building blocks. chemrxiv.org While still an emerging field, the application of these automated systems to the synthesis of complex molecules, including those with trifluoromethylpyridine scaffolds, represents a significant step forward. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 3-(trifluoromethyl)picolinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of 3-(trifluoromethyl)picolinic acid using ethanol under acid catalysis. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Catalysts such as sulfuric acid or trifluoroacetic acid (TFA) are often employed . For optimization, orthogonal analytical techniques (e.g., HPLC, NMR) should monitor intermediate purity, especially trifluoromethyl group stability under acidic conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Analysis : Use - and -NMR to confirm the trifluoromethyl group’s presence and regioselectivity at the pyridine ring. X-ray crystallography resolves steric effects from the ester and trifluoromethyl substituents .

- Electronic Properties : Computational methods (DFT) model the electron-withdrawing effects of the trifluoromethyl group on the pyridine ring’s aromaticity, influencing reactivity in subsequent coupling reactions .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a precursor for kinase inhibitors (e.g., RIPK1) and enzyme modulators (e.g., indoleamine 2,3-dioxygenase). Researchers functionalize the pyridine ring via cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to introduce pharmacophores. Reaction protocols must balance steric hindrance from the trifluoromethyl group with catalytic efficiency (e.g., Pd catalysts, ligand selection) .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity, and what analytical strategies resolve conflicting SAR data?

- Methodological Answer :

- SAR Studies : Replace the ethyl ester with methyl or tert-butyl groups to assess steric/electronic effects on target binding. For example, bulkier esters may reduce cell permeability but enhance selectivity .

- Data Contradictions : Conflicting activity data often arise from assay conditions (e.g., pH, solvent polarity). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) and meta-analyses of crystallographic data .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Scale-Up Issues : Trifluoromethyl groups are prone to defluorination under prolonged heating. Use flow chemistry to reduce residence time and improve heat transfer .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns separates ester derivatives from byproducts. Solvent selection (e.g., acetonitrile/water gradients) optimizes resolution .

Q. How can researchers leverage this compound in designing fluorinated probes for imaging studies?

- Methodological Answer : Incorporate or isotopes into the trifluoromethyl group for PET/MRI imaging. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。